
Ethyne;palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyne, commonly known as acetylene, is a hydrocarbon with the formula C₂H₂. Palladium is a transition metal with the symbol Pd. When combined, ethyne and palladium form a complex that is widely used in various catalytic processes, particularly in organic synthesis and industrial applications. The combination of ethyne and palladium is significant due to its ability to facilitate reactions such as hydrogenation and polymerization.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ethyne typically involves the reaction of calcium carbide with water, producing acetylene gas. This reaction is represented by the equation: [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]
For the preparation of palladium catalysts, palladium is often supported on various substrates such as carbon or alumina. The palladium is deposited onto the substrate through processes like impregnation or precipitation, followed by reduction to obtain the active palladium nanoparticles .
Industrial Production Methods
In industrial settings, ethyne is produced as a byproduct of ethylene production through the cracking of hydrocarbons. The selective hydrogenation of acetylene to ethylene is a crucial step in this process, often facilitated by palladium-based catalysts .
化学反应分析
Types of Reactions
Ethyne and palladium complexes undergo various types of reactions, including:
Hydrogenation: The addition of hydrogen to ethyne to form ethylene or ethane.
Oxidation: The reaction of ethyne with oxygen to form carbon dioxide and water.
Substitution: The replacement of hydrogen atoms in ethyne with other atoms or groups.
Common Reagents and Conditions
Hydrogenation: Typically involves hydrogen gas (H₂) and palladium catalysts under mild conditions.
Oxidation: Requires oxygen (O₂) or other oxidizing agents.
Substitution: Involves reagents such as halogens or alkyl halides.
Major Products
Hydrogenation: Ethylene (C₂H₄) or ethane (C₂H₆).
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Substitution: Various substituted alkynes depending on the reagents used
科学研究应用
Ethyne and palladium complexes have numerous applications in scientific research:
作用机制
The mechanism by which ethyne and palladium complexes exert their effects involves the adsorption of ethyne onto the palladium surface, followed by the activation of hydrogen molecules. This leads to the formation of palladium hydrides, which facilitate the hydrogenation of ethyne to ethylene or ethane. The catalytic cycle involves the continuous adsorption and desorption of reactants and products on the palladium surface .
相似化合物的比较
Similar Compounds
Platinum (Pt): Similar to palladium, platinum is used in hydrogenation reactions but is more expensive.
Nickel (Ni): Another transition metal used in hydrogenation, though it is less selective than palladium.
Rhodium (Rh): Used in hydrogenation and hydroformylation reactions, but also more costly than palladium.
Uniqueness
Palladium is unique due to its high selectivity and efficiency in catalytic processes, particularly in the hydrogenation of alkynes to alkenes. Its ability to form stable complexes with various ligands and its relatively lower cost compared to platinum and rhodium make it a preferred choice in many industrial applications .
属性
CAS 编号 |
499995-36-7 |
|---|---|
分子式 |
C2HPd- |
分子量 |
131.45 g/mol |
IUPAC 名称 |
ethyne;palladium |
InChI |
InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |
InChI 键 |
YLICMCUQUGYYOR-UHFFFAOYSA-N |
规范 SMILES |
C#[C-].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [(3R)-3-hydroxy-3-phenylpropyl]-, ethyl ester](/img/structure/B14234464.png)
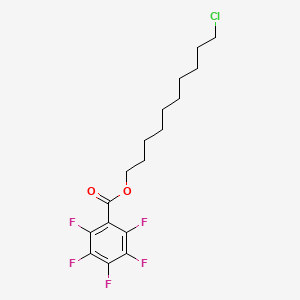
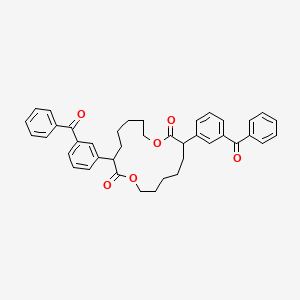
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
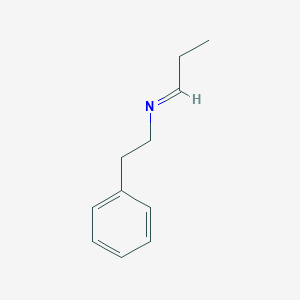

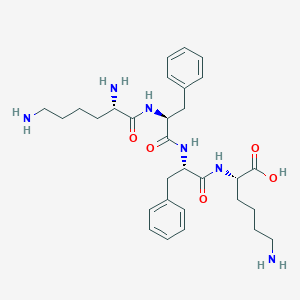
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)


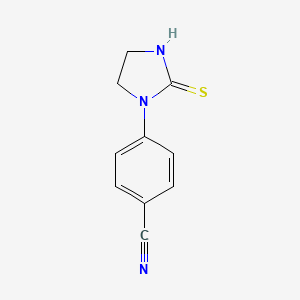
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

